Hippuristanol

Descripción general

Descripción

Hippuristanol es un producto natural derivado del coral Isis hippuris. Fue descubierto por Jerry Pelletier y sus colegas en la Universidad McGill de Montreal, Quebec, Canadá . Este compuesto ha generado un interés significativo debido a sus potenciales propiedades antivirales y anticancerígenas . This compound inhibe selectivamente la síntesis de proteínas al dirigirse al factor de iniciación eucariota 4A (eIF4A), una ARN helicasa de caja DEAD esencial para el reclutamiento de ribosomas a las plantillas de ARN mensajero .

Análisis De Reacciones Químicas

Hippuristanol experimenta diversas reacciones químicas, principalmente relacionadas con su interacción con el factor de iniciación eucariota 4A. Se une al dominio carboxilo terminal del factor de iniciación eucariota 4A, bloqueándolo en una conformación cerrada e inhibiendo su unión al ARN Esta interacción es crucial para sus efectos inhibitorios sobre la síntesis de proteínas

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Cancer Therapy

- Inhibition of Tumor Growth : Hippuristanol has been shown to significantly inhibit the growth of various cancer cell lines, including primary effusion lymphoma and T-cell tumors. In vivo studies demonstrated its efficacy in xenograft models, where it induced apoptosis and cell-cycle arrest by downregulating cell-cycle regulators such as cyclin D1/D2 and CDK4/CDK6 .

- Synergistic Effects : The compound exhibits synergistic effects when combined with other chemotherapeutic agents, such as Bcl-2 inhibitors (e.g., ABT-737), enhancing apoptosis in lymphoma and leukemia cells .

-

Viral Infections

- Anti-Viral Activity : this compound has been investigated for its anti-viral properties, particularly against Herpes Simplex Virus 1 (HSV-1) and Influenza A virus. Its mechanism involves disrupting the translation of viral mRNAs that rely on eIF4A, potentially offering a therapeutic avenue for treating viral infections .

- Basic Research

Data Table: Summary of Key Findings on this compound

Case Studies

- Primary Effusion Lymphoma :

- T-Cell Tumors :

- Viral Translation Studies :

Future Perspectives

The ongoing research into this compound's pharmacokinetics and pharmacodynamics is critical for its development as a therapeutic agent. Understanding which tumor types are most responsive to eIF4A inhibition will help tailor treatment approaches. Additionally, identifying biomarkers for effective monitoring of eIF4A inhibition will be essential as this compound progresses through clinical trials .

Mecanismo De Acción

Hippuristanol ejerce sus efectos al unirse al dominio carboxilo terminal del factor de iniciación eucariota 4A, una ARN helicasa de caja DEAD. Esta unión bloquea el factor de iniciación eucariota 4A en una conformación cerrada, inhibiendo su unión al ARN y, en consecuencia, el reclutamiento de ribosomas a las plantillas de ARN mensajero . Esta inhibición interrumpe la traducción de los ARN mensajeros, particularmente aquellos con estructuras secundarias extensas en sus regiones líderes 5′ .

Comparación Con Compuestos Similares

Hippuristanol es único en su modo de acción en comparación con otros inhibidores del factor de iniciación eucariota 4A. Compuestos similares incluyen:

Rocaglates: Estos compuestos también se dirigen al factor de iniciación eucariota 4A pero tienen diferentes modos de acción.

Pateamine A: Otro inhibidor del factor de iniciación eucariota 4A con un mecanismo distinto.

La singularidad de this compound radica en su unión específica al dominio carboxilo terminal del factor de iniciación eucariota 4A, bloqueándolo en una conformación cerrada e inhibiendo su unión al ARN .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Métodos De Preparación

Hippuristanol es un polihidroxiesteroide que puede extraerse del coral Isis hippuris . La síntesis completa de this compound se ha descrito en la literatura científica, aunque los detalles específicos sobre las rutas sintéticas y las condiciones de reacción no están fácilmente disponibles en el dominio público

Actividad Biológica

Hippuristanol is a polyhydroxysteroid derived from the gorgonian Isis hippuris, recognized for its significant biological activity, particularly in cancer research. This compound primarily functions as an inhibitor of protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), which is crucial for the recruitment of ribosomes to mRNA templates. The following sections detail its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

This compound selectively inhibits eIF4A by binding to its carboxyl-terminal domain, locking it in a closed conformation that prevents RNA binding. This inhibition affects the translation initiation of mRNAs that are dependent on eIF4A, particularly those associated with oncogenic and pro-survival pathways. The compound has been shown to significantly reduce overall protein synthesis in treated cells, with studies indicating a reduction of approximately 60% in protein synthesis after treatment with 10 µM of this compound for six hours .

Primary Effusion Lymphoma (PEL) Cells

Research has demonstrated that this compound induces cell cycle arrest and apoptosis in PEL cells. Treatment with this compound resulted in:

- Cell Cycle Arrest : A significant increase in the G1 phase population was observed, coupled with a decrease in S and G2/M phases, indicating effective cell cycle inhibition .

- Apoptosis Induction : The compound activated caspases and led to apoptosis, as evidenced by increased Apo2.7 staining in treated cells .

- Downregulation of Regulatory Proteins : Western blot analyses revealed that this compound decreased the expression of cyclin D2, CDK2, CDK4, CDK6, XIAP, and Mcl-1 proteins, which are critical for cell cycle progression and survival .

In Vivo Studies

In xenograft mouse models inoculated with PEL cells, treatment with this compound significantly inhibited tumor growth and invasion compared to untreated controls. This suggests that this compound not only affects cancer cells in vitro but also exhibits potent anti-tumor activity in vivo .

Comparative Table of Biological Effects

Case Studies and Research Findings

- This compound's Impact on Translation Initiation : A study identified that this compound effectively inhibits translation initiation by blocking eIF4A activity. This was supported by experiments showing that resistance mutations to this compound could be generated through CRISPR/Cas9 techniques, highlighting the specific targeting mechanism of the compound .

- Antiproliferative Properties : In vitro assays have shown that this compound possesses potent antiproliferative properties across various cancer cell lines, including those resistant to other forms of chemotherapy. The compound's ability to target specific mRNA structures makes it a promising candidate for further therapeutic development against cancers reliant on eIF4A .

- Potential Therapeutic Applications : Given its unique mechanism of action and effectiveness against PEL cells, there is growing interest in exploring this compound as a therapeutic agent for other malignancies where eIF4A plays a critical role in tumorigenesis and survival .

Propiedades

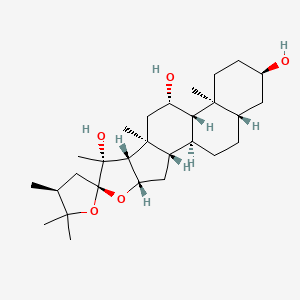

IUPAC Name |

(1S,2S,3'S,4S,6R,7R,8R,9S,11S,12S,13S,16R,18S)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O5/c1-15-13-28(33-24(15,2)3)27(6,31)23-21(32-28)12-19-18-8-7-16-11-17(29)9-10-25(16,4)22(18)20(30)14-26(19,23)5/h15-23,29-31H,7-14H2,1-6H3/t15-,16-,17+,18-,19-,20-,21-,22+,23-,25-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHXKNOXVBFETI-SHCCRYCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C3C(O2)CC4C3(CC(C5C4CCC6C5(CCC(C6)O)C)O)C)(C)O)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C[C@@H]([C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C)(C)O)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433627 | |

| Record name | Hippuristanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80442-78-0 | |

| Record name | Hippuristanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80442-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippuristanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIPPURISTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45PK2NS4NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.